PDE4 Isoform Selectivity: LASSBio‑448 (Close Constitutional Isomer) vs. Rolipram – IC₅₀ Head‑to‑Head
In the closest structurally characterized constitutional isomer, LASSBio‑448 (N-(3,4-dimethoxyphenethyl)-6-methylbenzo[d][1,3]dioxole-5-sulfonamide), the inverted regiochemistry yields a PDE4D/PDE4A inhibitory index of 6.7, compared with 2.0 for the prototypical PDE4 inhibitor rolipram [1]. The absolute IC₅₀ values (IMAP TR‑FRET assay, human recombinant PDE4 isoforms) are: PDE4A 0.7 μM, PDE4B 1.4 μM, PDE4C 1.1 μM, and PDE4D 4.7 μM for LASSBio‑448; rolipram gives 0.3, 0.9, 0.9, and 0.6 μM respectively [1]. The preferential sparing of PDE4D relative to PDE4A/B is a hallmark of this scaffold topology.
| Evidence Dimension | PDE4D/PDE4A inhibitory index (IC₅₀ ratio) |
|---|---|
| Target Compound Data | LASSBio‑448 (constitutional isomer): PDE4D/PDE4A index = 6.7 (IC₅₀ PDE4D 4.7 μM / PDE4A 0.7 μM) |
| Comparator Or Baseline | Rolipram: PDE4D/PDE4A index = 2.0 (IC₅₀ PDE4D 0.6 μM / PDE4A 0.3 μM) |
| Quantified Difference | 3.35‑fold greater isoform selectivity for PDE4D over PDE4A |
| Conditions | IMAP fluorescence polarization assay; human recombinant PDE4A1A, PDE4B1, PDE4C, PDE4D3; compounds dissolved in 0.1% DMSO; IC₅₀ by nonlinear regression, mean ± SEM of three independent measurements |
Why This Matters
Enhanced PDE4D sparing relative to PDE4A/B is mechanistically linked to reduced emetic liability, the dose‑limiting toxicity of the PDE4 inhibitor class, making this selectivity index a key procurement criterion for in‑vivo studies.
- [1] Nunes IKdC, de Souza ET, Cardozo SVS, Carvalho VdF, Romeiro NC, Silva PMRe, Martins MA, Barreiro EJ, Lima LM. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE. 2016;11(10):e0162895. Table 3. doi:10.1371/journal.pone.0162895.t003. View Source
